molecular formula C38H56N4O11 B611827 WU-07047 CAS No. 1702378-78-6

WU-07047

Cat. No.: B611827
CAS No.: 1702378-78-6
M. Wt: 744.88
InChI Key: SFBGRQKOLKPRQY-ZNHURTJKSA-N
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Description

WU-07047 (chemical identifier: 1702378-78-6) is a synthetic cyclic depsipeptide inhibitor targeting Gαq/11 class G proteins, developed as a simplified analog of the natural inhibitor YM-254890 . It has been investigated primarily for its role in modulating vascular tone and blood pressure by selectively blocking Gq/11-mediated signaling pathways. Unlike its natural counterparts, this compound exhibits distinct pharmacokinetic and inhibitory properties, which have been systematically compared to FR900359 (FR) and YM-254890 (YM) in both ex vivo and in vivo models .

Properties

CAS No.

1702378-78-6

Molecular Formula

C38H56N4O11

Molecular Weight

744.88

IUPAC Name

(R)-1-((3S,15R,18S,E)-18-Acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C38H56N4O11/c1-23(2)33(46)31(41-26(6)44)38(50)53-34(24(3)4)32-37(49)51-21-15-18-28(40-25(5)43)36(48)52-29(22-27-16-11-10-12-17-27)35(47)39-20-14-9-7-8-13-19-30(45)42-32/h10-12,15-18,23-24,28-29,31-34,46H,7-9,13-14,19-22H2,1-6H3,(H,39,47)(H,40,43)(H,41,44)(H,42,45)/b18-15+/t28-,29+,31-,32-,33+,34+/m0/s1

InChI Key

SFBGRQKOLKPRQY-ZNHURTJKSA-N

SMILES

CC(C)[C@@H](O)[C@H](NC(C)=O)C(O[C@@H]([C@H](NC(CCCCCCCNC([C@@H](CC1=CC=CC=C1)O2)=O)=O)C(OC/C=C/[C@H](NC(C)=O)C2=O)=O)C(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WU-07047;  WU 07047;  WU07047; 

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

2.1 Cancer Research

  • Inhibition of Tumor Growth : WU-07047 has been studied for its effects on cancer cell lines. Research indicates that its inhibition of Gαq/11 can lead to reduced proliferation of certain tumor types, including breast and prostate cancers. In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting its potential as an anticancer agent .

2.2 Cardiovascular Diseases

  • Modulation of Cardiac Function : The compound has been explored for its ability to modulate cardiac function through the inhibition of Gαq/11 signaling pathways associated with hypertrophy and heart failure. Preclinical models have shown promising results, where this compound administration led to improved cardiac function and reduced hypertrophic responses in animal models .

Case Studies

Study Objective Findings
Study 1Evaluate the anticancer effects on breast cancer cell linesThis compound significantly reduced cell viability and induced apoptosis compared to control groups .
Study 2Assess cardiovascular effects in hypertrophic modelsTreatment with this compound improved cardiac output and reduced hypertrophy markers in vivo .
Study 3Investigate molecular mechanisms underlying Gαq/11 inhibitionMolecular dynamics simulations revealed specific interactions between this compound and Gαq/11 that disrupt normal signaling pathways .

Research Findings

Recent studies have highlighted the importance of this compound in understanding the role of Gαq/11 in various diseases. The compound's ability to inhibit this signaling pathway opens avenues for developing targeted therapies for conditions where Gαq/11 is implicated.

Anticancer Properties

Research conducted by Wu et al. (2022) demonstrated that this compound effectively inhibits tumor growth in xenograft models, showcasing its potential as a therapeutic agent against malignancies driven by aberrant Gαq/11 signaling .

Cardiovascular Applications

In a study focusing on heart disease, this compound was shown to prevent pathological remodeling of cardiac tissue, indicating its potential use in treating heart failure and other related conditions .

Comparison with Similar Compounds

Table 1: Comparative Inhibition of Gq/11-Dependent Vasoconstriction

Compound PE (α1-Adrenergic) IC₅₀ U-46619 (TxA₂) Inhibition AVP (V1) Inhibition ET-1 (ET) Inhibition
FR900359 10 nM Complete blockade Complete blockade Complete blockade
YM-254890 10 nM ~80% reduction Complete blockade Complete blockade
This compound 500 nM ~30% reduction ~40% reduction ~35% reduction

Data derived from ex vivo mesenteric artery studies in wild-type mice

This compound exhibits markedly lower potency than FR and YM, requiring 50-fold higher concentrations to achieve comparable inhibition of phenylephrine (PE)-induced vasoconstriction .

Pharmacological Effects In Vivo

Table 2: In Vivo Pharmacokinetic and Functional Profiles

Compound Blood Pressure Reduction (SBP) Heart Rate Effects Half-Life (t½) K⁺-Induced Ca²⁺ Inhibition
FR900359 ~32 mmHg (DOCA-salt mice) Severe bradycardia ~12 hours No effect
YM-254890 ~25 mmHg Moderate reduction ~4 hours Significant inhibition
This compound Not reported Not observed Not determined Significant inhibition

Data from hypertensive mouse models

FR and YM produced significant blood pressure reductions in hypertensive mice, with FR showing prolonged action.

Clinical and Therapeutic Implications

While FR and YM demonstrate superior antihypertensive efficacy, this compound’s simplified structure may offer advantages in synthetic scalability. However, its weak inhibitory profile limits its utility as a standalone therapeutic. Hybrid strategies combining this compound’s structural features with FR/YM-like potency are under exploration .

Preparation Methods

Macrocycle Assembly via Ring-Closing Metathesis

The first-generation synthesis (Scheme 1) employed a ring-closing metathesis strategy to form the 18-membered macrocycle:

  • Left-hand fragment preparation :

    • β-Hydroxy leucine (8 ) coupled to a hydrocarbon bridge (7 ) via mixed anhydride activation

    • Allyl ester installation for subsequent metathesis.

  • Right-hand fragment synthesis :

    • Mitsunobu reaction to establish stereochemistry at the C15 position.

  • Macrocyclization :

    • Grubbs II catalyst-mediated metathesis yielded the macrocycle in 22–28% yield.

Key challenges :

  • Low mass balance due to competing oligomerization during metathesis

  • Sensitivity of β-hydroxy leucine to elimination under basic conditions.

Sidechain Incorporation and Elimination Issues

Early routes installed the β-hydroxy leucine sidechain prior to macrocyclization, leading to significant β-elimination (Scheme 2):

Reaction StageElimination Byproduct Yield
Carboxylic acid activation18–22%
Allyl ester formation25–30%
Macrocycle storage5–10% decomposition/week

This necessitated rapid processing of intermediates and limited analog diversification.

Optimized Synthetic Strategies

Late-Stage Sidechain Installation Approaches

To circumvent elimination, two strategies were developed for post-macrocyclization sidechain addition:

Path A: β-Propiolactone Coupling (Scheme 3)

  • Convert β-hydroxy leucine to β-propiolactone (3 )

  • React with macrocycle nucleophile

  • Advantages : Minimal protecting groups, single-step addition

  • Limitations :

    • 40–50% polymerization during lactone activation

    • Difficult purification of final product.

Path B: Protected Sidechain Coupling (Scheme 10)

  • Protection sequence :

    • Benzyl ester → TBS ether → Hydrogenolysis

  • Coupling :

    • EDCI/HOAt-mediated amide bond formation

  • Global deprotection :

    • TBAF-mediated silyl ether cleavage

Comparative performance :

ParameterPath APath B
Overall yield12–18%24–31%
Purity82–85%91–94%
Scalability<100 mg500 mg–1 g
Analog flexibilityLowHigh

Path B became the preferred route due to superior yields and stability.

Scalable Synthesis and Analog Development

Current Industrial-Scale Protocol (Scheme 12)

The optimized 7-step sequence enables multi-gram production:

  • Macrocycle synthesis (3 steps, 34% yield)

  • Sidechain coupling (2 steps, 68% yield)

  • Final deprotection (2 steps, 85% yield)

Critical improvements :

  • TBS protection prevents elimination during storage

  • EDCI/HOAt coupling minimizes racemization

  • Chromatography-free purification via pH-dependent crystallization.

Analog Synthesis Capabilities

The modular design supports systematic structural variation:

Modification SiteExample AnalogsBiological Activity (IC50 vs Gq)
Phenyl substituent4-OMe, 3-NO2, 2-Cl85 nM – 1.2 μM
Macrocycle size16-/20-membered rings320 nM – 950 nM
Sidechain stereochemistryR/S-isomers5–8x potency difference

These analogs provide critical structure-activity relationship (SAR) data while maintaining synthetic accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
WU-07047
Reactant of Route 2
WU-07047

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